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Compound of Interest

Compound Name: ATTO 488 carboxylic acid

Cat. No.: B12376112

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 488 is a hydrophilic fluorescent dye characterized by its strong absorption, high
fluorescence quantum yield, and exceptional photostability, making it an ideal probe for a wide
range of applications including high-resolution microscopy and single-molecule detection.[1][2]
This document provides a detailed protocol for the covalent labeling of proteins with ATTO 488.
The most common and efficient method for labeling proteins with a dye containing a carboxylic
acid moiety is through the use of its N-hydroxysuccinimide (NHS) ester. The ATTO 488 NHS
ester readily reacts with primary amino groups on the protein, such as the e-amino groups of
lysine residues, to form a stable amide bond.[3][4] This protocol focuses on the use of the pre-
activated ATTO 488 NHS ester, which is commercially available and provides a reliable method
for protein conjugation.

Spectroscopic Properties and Quantitative Data

Proper experimental design requires an understanding of the dye's characteristics and the key
guantitative parameters for the labeling reaction.
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Parameter Value Source
Excitation Maximum (Aabs) ~500 nm [1]
Emission Maximum (Aem) ~520 nm [1]

Molar Extinction Coefficient
90,000 M—tcm~t
(emax)

[1]5]

Fluorescence Quantum Yield

80% [1]
(nfl)
Recommended Protein
. 2 -10 mg/mL [1][5]16]
Concentration
Recommended Reaction pH 8.0 - 9.0 (Optimal ~8.3) [11[4115]

Recommended Dye:Protein o
] 2:1to 10:1 (Antibodies)
Molar Ratio

[1](6]

Optimal Degree of Labeling
(DOL) for Antibodies

2-10

[6]

Experimental Workflow

The overall workflow for protein labeling with ATTO 488 NHS ester involves preparation of

reagents, the labeling reaction, and purification of the conjugate, followed by characterization.

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/357/197/41698dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/357/197/41698dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/357/197/41698dat.pdf
https://www.jenabioscience.com/probes-epigenetics/protein-labeling/labeling-of-purified-proteins/fluorescent-amine-labeling/fp-201-488-atto-488-protein-labeling-kit
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/357/197/41698dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/357/197/41698dat.pdf
https://www.jenabioscience.com/probes-epigenetics/protein-labeling/labeling-of-purified-proteins/fluorescent-amine-labeling/fp-201-488-atto-488-protein-labeling-kit
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-488-nhs-ester-version-G2ZpTSCEKF.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/357/197/41698dat.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.jenabioscience.com/probes-epigenetics/protein-labeling/labeling-of-purified-proteins/fluorescent-amine-labeling/fp-201-488-atto-488-protein-labeling-kit
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/357/197/41698dat.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-488-nhs-ester-version-G2ZpTSCEKF.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-488-nhs-ester-version-G2ZpTSCEKF.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

1. Preparation

Prepare Protein in Prepare ATTO 488

Amine-Free Buffer NHS Ester Stock
(pH 8.3) Solution (DMSO)

2. LLabeling Reactio
Mix Protein and Dye Solutions
(Target Molar Ratio)

Gentle Stirring

S

Incubate for 1-2 hours
at Room Temperature
(Protect from Light)

3. Purification
Separate Conjugate from
Free Dye (e.g., Gel Filtration)
Collect Labeled
Protein Fraction

4. Characterization & Storage
Measure Absorbance
(280 nm & 500 nm)
Calculate Degree of
Labeling (DOL)

Store Conjugate at
2-8°C or -20°C

Click to download full resolution via product page

Fig. 1: Experimental workflow for protein labeling.
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Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins. It is
designed for labeling approximately 1 mg of protein.

Materials Required
e ATTO 488 NHS ester

o Protein of interest (in an amine-free buffer like PBS)
e Anhydrous, amine-free DMSO or DMF

e Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
e Purification column (e.g., Sephadex G-25)

» Reaction tubes

e Spectrophotometer

Procedure

1. Preparation of Protein Solution

o Dissolve or dialyze the protein into the Labeling Buffer (0.1 M sodium bicarbonate, pH 8.3).
The protein solution must be free of amine-containing substances like Tris or glycine.[1][4]

e The protein concentration should ideally be between 2-10 mg/mL for efficient labeling.[1][6]
Lower concentrations can decrease labeling efficiency.[1][7]

2. Preparation of ATTO 488 NHS Ester Stock Solution
o Allow the vial of ATTO 488 NHS ester to warm to room temperature before opening.
o Prepare the dye stock solution immediately before use to minimize hydrolysis.[1]

o Dissolve the ATTO 488 NHS ester in anhydrous DMSO or DMF to a concentration of 1-10
mM (e.g., dissolve 1 mg of dye in 50-200 pL of solvent).[4][6]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/357/197/41698dat.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/357/197/41698dat.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-488-nhs-ester-version-G2ZpTSCEKF.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/357/197/41698dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/196/692/38371dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/357/197/41698dat.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-488-nhs-ester-version-G2ZpTSCEKF.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

. Labeling Reaction

Add the calculated amount of the ATTO 488 NHS ester stock solution to the protein solution
while gently stirring. The molar ratio of dye to protein may need to be optimized, but a
starting point of a 10:1 molar excess of dye to protein is often recommended for antibodies.

[6]

Incubate the reaction mixture for 1 to 2 hours at room temperature, protected from light.[7][8]
Gentle, constant stirring is recommended.[1] For some proteins, the reaction can be
complete within 5-10 minutes.[4]

. Purification of the Labeled Protein

After incubation, it is crucial to separate the protein-dye conjugate from the unreacted,
hydrolyzed dye.

This is typically achieved by gel permeation chromatography using a Sephadex G-25 column
pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[1][4]

The first colored band to elute from the column is the labeled protein, while the free dye will
elute later.[1]

Alternatively, spin desalting columns or dialysis can be used for purification.[3][8]
. Characterization of the Conjugate

Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules
conjugated to each protein molecule.

Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and ~500
nm (for ATTO 488). The sample should be diluted so that the absorbance values are within
the linear range of the spectrophotometer (typically 0.1 - 1.0).[6]

The concentration of the protein and the DOL can be calculated using the following formulas:
o Protein Concentration (M) = [A2so - (Asoo X CF280)] / €_protein

o Dye Concentration (M) = Asoo / £_dye
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o DOL = Dye Concentration / Protein Concentration

Where:

o Azso0 and Asoo are the absorbances at 280 nm and 500 nm.

o ¢_protein is the molar extinction coefficient of the protein at 280 nm.

o &_dye is the molar extinction coefficient of ATTO 488 at 500 nm (90,000 M~icm™1).

o CFa2s0 is the correction factor for the dye's absorbance at 280 nm (for ATTO 488, this is
approximately 0.09).[1]

6. Storage of the Labeled Protein
o Store the labeled protein conjugate under the same conditions as the unlabeled protein.
o For short-term storage, 2-8°C protected from light is suitable.[3]

e For long-term storage, it is recommended to add a cryoprotectant, aliquot the conjugate, and
store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3][8]

Alternative Method: In Situ Activation of ATTO 488
Carboxylic Acid

While using the pre-activated NHS ester is more common, it is also possible to label proteins
starting with ATTO 488 carboxylic acid. This involves an in situ activation step using
carbodiimide chemistry, typically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
and NHS (N-hydroxysuccinimide) to convert the carboxylic acid to a reactive NHS ester
immediately before adding it to the protein solution. This method provides more flexibility but
requires careful optimization of the activation and coupling steps to avoid unwanted side
reactions and protein modifications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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